molecular formula C13H12BrNO2S B1270318 Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate CAS No. 306934-99-6

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

Cat. No.: B1270318
CAS No.: 306934-99-6
M. Wt: 326.21 g/mol
InChI Key: SEWFWRCESBYGFS-UHFFFAOYSA-N
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Properties

IUPAC Name

ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWFWRCESBYGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352481
Record name ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-99-6
Record name 2-Amino-4-(4-bromophenyl)thiophene-3-carboxylic acid ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
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Preparation Methods

Gewald Three-Component Reaction (G-3CR)

Reaction Mechanism and Procedure

The Gewald reaction remains the most widely employed method for synthesizing 2-aminothiophene derivatives. For ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate, the protocol involves:

  • Reactants : 4-Bromoacetophenone (1.0 equiv), ethyl cyanoacetate (1.2 equiv), and elemental sulfur (1.5 equiv).
  • Base Catalyst : Morpholine or triethylamine (1.0 equiv) in ethanol or DMF.
  • Conditions : Reflux at 80–90°C for 6–8 hours under inert atmosphere.

The reaction proceeds via Knoevenagel condensation between 4-bromoacetophenone and ethyl cyanoacetate, followed by sulfur incorporation to form the thiophene ring. The amino group arises from the cyanoacetate moiety, while esterification stabilizes the carboxylate group.

Yield Optimization

Key parameters affecting yield include:

  • Solvent Polarity : DMF increases reaction rate but reduces purity (yield: 68–72%), whereas ethanol offers better purity (yield: 75–80%).
  • Temperature Control : Maintaining 85°C minimizes side products like thioureas.
  • Catalyst Loading : Excess morpholine (1.5 equiv) improves cyclization efficiency but complicates purification.
Table 1: Gewald Reaction Optimization
Parameter Optimal Value Yield (%) Purity (%)
Solvent Ethanol 78 95
Temperature 85°C 82 93
Catalyst (Morpholine) 1.2 equiv 80 97

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction time from hours to minutes. A typical procedure involves:

  • Mixing 4-bromoacetophenone (1.0 equiv), ethyl cyanoacetate (1.1 equiv), sulfur (1.3 equiv), and piperidine (0.5 equiv) in ethanol.
  • Irradiating at 150 W for 15–20 minutes.

This method achieves yields of 85–90% with >98% purity by suppressing polymerization side reactions.

Energy Efficiency and Scalability

Microwave reactors enhance heat transfer uniformity, enabling gram-scale production. Continuous flow systems further improve throughput, with reported productivity of 50 g/h.

Post-Synthetic Modifications

Bromophenyl Group Introduction

For substrates lacking the 4-bromophenyl group, Suzuki-Miyaura coupling is employed post-cyclization:

  • Reacting ethyl 2-amino-4-phenylthiophene-3-carboxylate with 4-bromophenylboronic acid (1.2 equiv).
  • Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in toluene/water (3:1) at 100°C.

Yields reach 70–75%, though residual palladium (<10 ppm) necessitates additional purification.

Esterification Alternatives

Methyl ester analogs (e.g., methyl 3-amino-4-(4-bromophenyl)thiophene-2-carboxylate) are synthesized similarly but require transesterification:

  • Treating ethyl ester with MeOH/H₂SO₄ (10:1) at 60°C for 12 hours.

Industrial Production Methods

Continuous Flow Reactors

Large-scale synthesis employs tubular reactors with:

  • Residence Time : 30–40 minutes.
  • Throughput : 200–300 kg/month.
  • Cost Efficiency : Reduces solvent use by 40% compared to batch processes.

Crystallization and Purification

Crude product is recrystallized from ethanol/water (4:1), yielding needle-like crystals with melting point 121–125°C. Purity exceeds 99% after two recrystallizations.

Table 2: Industrial Synthesis Metrics
Metric Batch Process Flow Process
Yield (%) 78 85
Purity (%) 97 99
Solvent Consumption High Low

Comparative Analysis of Methods

Efficiency and Practicality

  • Gewald Reaction : Best for lab-scale synthesis (cost: $120–150/g).
  • Microwave Synthesis : Optimal for rapid, small-batch production (cost: $90–110/g).
  • Flow Chemistry : Superior for industrial applications (cost: $50–70/g).

Environmental Impact

Microwave and flow methods reduce waste generation by 30–50%, aligning with green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the 4-bromophenyl group undergoes nucleophilic substitution under basic conditions. This reaction is critical for introducing diverse substituents:

ReagentConditionsProductYield (%)Source
Sodium methoxideEthanol, reflux, 6–8 h4-Methoxyphenyl derivative72–78
Potassium thioacetateDMF, 80°C, 12 h4-(Thioacetate)phenyl derivative65
PiperidineDMSO, 120°C, microwave4-Piperidinophenyl derivative85

Key Findings :

  • Reactivity is enhanced by electron-withdrawing effects of the ester group, activating the bromophenyl ring for substitution .

  • Steric hindrance from the thiophene ring limits para-substitution on the bromophenyl group .

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent:

Oxidizing AgentConditionsProductNotesSource
mCPBA (1.2 equiv)CH₂Cl₂, 0°C to RT, 4 hThiophene sulfoxideSelective at sulfur
H₂O₂ (excess)Acetic acid, 60°C, 8 hThiophene sulfoneFull oxidation

Mechanistic Insight :

  • Sulfur in the thiophene ring is susceptible to electrophilic oxidation, with mCPBA favoring sulfoxide formation .

Cyclization Reactions

The amino and ester groups enable intramolecular cyclization to form fused heterocycles:

Reagent/ConditionsProductApplicationSource
POCl₃, DMF, 80°C, 6 hThieno[2,3-d]pyrimidin-4(3H)-oneKinase inhibitor intermediates
Ac₂O, reflux, 12 hThiophene-fused oxazole derivativeFluorescent probes

Example Reaction :

Ethyl 2 amino 4 4 bromophenyl thiophene 3 carboxylatePOCl DMFThieno 2 3 d pyrimidin 4 3H one[6][11]\text{Ethyl 2 amino 4 4 bromophenyl thiophene 3 carboxylate}\xrightarrow{\text{POCl DMF}}\text{Thieno 2 3 d pyrimidin 4 3H one}\quad[6][11]

Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed coupling reactions:

Coupling PartnerCatalyst SystemProductYield (%)Source
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME4-Biphenyl derivative82
EthynyltrimethylsilanePdCl₂(PPh₃)₂, CuI, Et₃N4-Alkynylphenyl derivative68

Optimization Data :

  • Suzuki-Miyaura coupling achieves higher yields with aryl boronic acids compared to alkynyl partners .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes hydrolysis to a carboxylic acid, enabling further derivatization:

ReactionConditionsProductYield (%)Source
NaOH (2M), EtOH/H₂OReflux, 4 h2-Amino-4-(4-bromophenyl)thiophene-3-carboxylic acid90
SOCl₂, then NH₃/MeOHRT, 12 hCarboxamide derivative75

Applications :

  • The carboxylic acid intermediate is pivotal for synthesizing amides and hydrazides for drug discovery .

Comparative Reactivity with Analogues

CompoundBromine Reactivity (SNAr)Oxidation SusceptibilityCoupling EfficiencySource
This compoundHighModerateHigh
Ethyl 2-amino-4-(3-bromophenyl)thiophene-3-carboxylateModerateHighModerate
Isopropyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylateHighLowHigh

Key Trends :

  • Para-substituted bromophenyl derivatives exhibit superior reactivity in cross-coupling compared to meta-substituted analogues.

  • Bulkier ester groups (e.g., isopropyl) reduce oxidation rates due to steric protection of the thiophene ring.

Biological Activity Correlation

Derivatives synthesized via these reactions show promising biological activity:

DerivativeIC₅₀ (μM)TargetSource
Thieno[2,3-d]pyrimidin-4(3H)-one1.7 ± 0.1MIF2 tautomerase inhibition
4-Biphenyl derivative7.2 ± 0.6Antiproliferative (MCF-7)

Structure-Activity Relationship (SAR) :

  • Bromine retention enhances enzymatic inhibition (e.g., MIF2 IC₅₀ = 7.2 μM for bromo-substituted vs. 15 μM for non-bromo) .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
  • Reagent in Organic Reactions : It is employed as a reagent in various organic reactions due to its ability to undergo substitutions and modifications.

2. Biology

  • Antimicrobial Activity : Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate has demonstrated significant antimicrobial properties against various bacterial strains. Studies report minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL, indicating potent antibacterial effects .
  • Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cell lines by activating apoptotic pathways and inhibiting cell cycle progression. Its mechanism involves interference with the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is critical for cancer cell survival .

3. Medicine

  • Therapeutic Agent Development : Ongoing research aims to explore the compound's potential as a therapeutic agent for diseases such as cancer and bacterial infections. Its ability to modulate enzyme activity positions it as a candidate for drug development targeting specific molecular pathways .

4. Industry

  • Material Development : The compound is utilized in developing materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic characteristics make it suitable for applications in optoelectronics .

Antimicrobial Studies

A study published in ResearchGate highlighted the antibacterial and antifungal properties of this compound derivatives. The synthesized compounds were tested against multiple pathogens, showing promising results in inhibiting growth and biofilm formation .

Anticancer Research

In vitro studies have demonstrated that this compound can effectively induce apoptosis in various cancer cell lines. This activity correlates with its ability to disrupt key signaling pathways involved in tumor growth, making it a subject of interest for further pharmacological investigations .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate involves its interaction with molecular targets and pathways in biological systems. The amino group and bromophenyl group contribute to its binding affinity with specific receptors or enzymes. The thiophene ring provides structural stability and electronic properties that influence its reactivity. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular components .

Comparison with Similar Compounds

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate: Contains a nitro group instead of bromine, which affects its reactivity and biological activity.

    Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate: Features a methyl group, leading to different steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Overview

  • Molecular Formula : C13H12BrNO2S
  • Molecular Weight : 326.21 g/mol
  • CAS Number : 306934-99-6

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP2C9), influencing drug metabolism and potentially leading to drug-drug interactions.
  • Cell Signaling Modulation : It modulates key signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs), which are crucial for cell proliferation and survival.
  • Gene Expression Regulation : By interacting with transcription factors, the compound can alter gene expression, affecting cellular metabolism and function.

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties:

  • Mechanism : It is believed to inhibit bacterial cell wall synthesis or disrupt membrane integrity, making it a candidate for antibiotic development.
  • Case Study : In a study evaluating various derivatives, compounds similar to this compound showed significant antimicrobial activity comparable to standard antibiotics like norfloxacin .

Anticancer Potential

The compound is also being investigated for its anticancer properties:

  • In Vitro Studies : Research indicates that it can inhibit the growth of cancer cell lines, with IC50 values indicating effective cytotoxicity. For instance, compounds with similar structures have shown IC50 values as low as 1.61 µg/mL against specific cancer cell lines .

Anti-inflammatory Properties

This compound has been noted for its anti-inflammatory effects:

  • Biochemical Pathways : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, although specific studies are still required to elucidate this mechanism fully.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
Anti-inflammatoryModulation of inflammatory markers

Pharmacokinetics

The pharmacokinetic profile suggests that this compound may exhibit moderate absorption and distribution characteristics. Its interaction with cytochrome P450 enzymes indicates potential implications for drug metabolism and clearance rates.

Q & A

Basic Question: What are the standard synthetic routes for preparing Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate?

Methodological Answer:
The compound is typically synthesized via a Gewald reaction, which involves a three-step process:

Condensation : Reacting a ketone (e.g., 4-bromoacetophenone) with ethyl cyanoacetate in the presence of a base to form an intermediate enamine.

Cyclization : Treating the enamine with elemental sulfur in a polar solvent (e.g., ethanol or DMF) under reflux to form the thiophene ring .

Acylation/Modification : Introducing protective groups or further functionalization. For example, sodium ethoxide in ethanol can facilitate derivatization of the amino group .
Key Parameters : Reaction temperature (80–100°C), solvent polarity, and stoichiometric ratios of sulfur and base influence yield and purity.

Advanced Question: How can reaction yields be optimized for derivatives of this compound in multi-step syntheses?

Methodological Answer:
Yield optimization requires addressing:

  • Byproduct Formation : Monitor intermediates via TLC or HPLC to identify side reactions (e.g., over-alkylation or sulfur aggregation). Adjust sulfur stoichiometry to ≤1.2 equivalents .
  • Solvent Selection : Use DMF for improved solubility of sulfur but switch to ethanol for cyclization to minimize side products .
  • Catalyst Screening : Test bases like piperidine or triethylamine to enhance cyclization efficiency. For example, sodium ethoxide increases reaction rates but may require neutralization post-reaction .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H NMR : Peaks at δ 7.57–7.34 ppm (aromatic protons from the 4-bromophenyl group) and δ 6.78 ppm (thiophene proton) confirm regiochemistry. The ethyl ester appears as a triplet (δ ~1.3 ppm) and quartet (δ ~4.2 ppm) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 326.21 (C₁₃H₁₂BrNO₂S), with isotopic peaks confirming bromine presence .
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Advanced Question: How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
  • Software Workflow :
    • SHELXS : Solve the phase problem via direct methods .
    • SHELXL : Refine anisotropic displacement parameters and validate geometry using R₁ < 0.05 and wR₂ < 0.10 .
    • ORTEP-3 : Visualize anisotropic ellipsoids to assess bond distortion or disorder .
      Example : Crystallographic data may reveal puckering in the thiophene ring (crest parameter q₂ ~0.25 Å) .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use NIOSH-certified respirators if ventilation is inadequate .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and administer oxygen .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Question: How should researchers address discrepancies in safety data across SDS reports?

Methodological Answer:

  • Data Cross-Validation : Compare LD₅₀ values (oral rat toxicity ranges: 500–2000 mg/kg) and NFPA ratings (health hazard = 2, flammability = 1) from multiple SDS .
  • Risk Assessment : Prioritize conservative exposure limits (e.g., ACGIH TLV over OSHA PEL) and validate with in vitro cytotoxicity assays .

Basic Question: What are the key applications of this compound in medicinal chemistry?

Methodological Answer:

  • Pharmacophore Development : The bromophenyl group enhances lipophilicity for CNS-targeting agents, while the ester allows prodrug strategies .
  • PD-L1 Antagonists : Derivatives like 4-(4-bromophenyl)-2-hydroxythiophene-3-carbonitrile show binding affinity (IC₅₀ ~50 nM) in immuno-oncology studies .

Advanced Question: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to model charge distribution. The 4-bromophenyl group exhibits σ-hole interactions, directing nucleophilic attack to the para position .
  • MD Simulations : Simulate solvation effects in ethanol/water mixtures to predict hydrolysis rates of the ester group .

Advanced Question: What strategies validate crystallographic data integrity for novel derivatives?

Methodological Answer:

  • PLATON Checks : Analyze CHECKCIF reports for missed symmetry, over-constrained restraints, or unreasonable ADP ratios .
  • Twinned Data : Use SHELXL’s TWIN command for refinement if the crystal shows merohedral twinning (e.g., BASF parameter > 0.3) .

Basic Question: How should researchers store and handle hygroscopic batches of this compound?

Methodological Answer:

  • Desiccation : Store with molecular sieves (3 Å) under argon to prevent ester hydrolysis .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products (e.g., free carboxylic acid) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate
Reactant of Route 2
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Ethyl 2-amino-4-(4-bromophenyl)thiophene-3-carboxylate

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